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Compound of Interest

Compound Name: Ethyl 2-cyclobutylideneacetate

Cat. No.: B1317099

This guide provides a comprehensive overview of the spectroscopic data for Ethyl 2-
cyclobutylideneacetate, tailored for researchers, scientists, and professionals in drug
development. The information is presented in a structured format, including detailed
experimental protocols and a visual representation of the analytical workflow.

Molecular Structure

Chemical Name: Ethyl 2-cyclobutylideneacetate CAS Number: 27741-65-7 Molecular
Formula: CsH1202 Molecular Weight: 140.18 g/mol

Spectroscopic Data

The following tables summarize the key spectroscopic data for Ethyl 2-
cyclobutylideneacetate.

'H NMR (Proton Nuclear Magnetic Resonance) Data

Table 1: *H NMR Spectroscopic Data for Ethyl 2-cyclobutylideneacetate
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Coupling

Chemical Shift L Number of .

Multiplicity Constant (J) Assignment
(6) ppm Protons

Hz

5.58 m - 1H =CH
4.13 q 7.1 2H -OCH2CHs
3.15-3.12 m - 2H Cyclobutyl CH:z
2.85-2.82 m - 2H Cyclobutyl CH:z
2.12-2.06 m - 2H Cyclobutyl CH2
1.26 t 7.1 3H -OCH2CHs

Solvent: CDCIs, Frequency: 500 MHz

13C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Table 2: 3C NMR Spectroscopic Data for Ethyl 2-cyclobutylideneacetate

Chemical Shift (8) ppm Assighment
167.60 C=0 (Ester)
166.60 =C(Cyclobutyl)
112.38 =CH
59.53 -OCH2CHs
33.75 Cyclobutyl CHz
32.32 Cyclobutyl CH:z
17.66 Cyclobutyl CHz
14.36 -OCH2CHs
Solvent: CDCls, Frequency: 125 MHz
© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://www.benchchem.com/product/b1317099?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1317099?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Mass Spectrometry (MS) Data

Table 3: Mass Spectrometry Data for Ethyl 2-cyclobutylideneacetate

Technique miz lon
MS 140.1 [M]*
ESI-HRMS 141.0910 (Calculated) [M+H]*

141.0911 (Found)

IR (Infrared) Spectroscopy Data

As a specific experimental spectrum for Ethyl 2-cyclobutylideneacetate is not readily
available, the following table presents the expected characteristic infrared absorption bands for
an a,B-unsaturated ester based on established principles.[1][2]

Table 4: Expected IR Absorption Bands for Ethyl 2-cyclobutylideneacetate

Wavenumber ] )

Bond Functional Group Intensity
(cm™)
~2960-2850 C-H stretch Alkyl Medium to Strong
~1730-1715 C=0 stretch a,B-unsaturated Ester  Strong
~1650 C=C stretch Alkene Medium
~1300-1000 C-O stretch Ester Strong

Experimental Protocols

The following protocols describe the general procedures for obtaining the spectroscopic data
presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: A sample of Ethyl 2-cyclobutylideneacetate is dissolved in a
deuterated solvent, typically chloroform-d (CDCIs), in a standard NMR tube.
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e Instrumentation: *H and 3C NMR spectra are recorded on a spectrometer operating at a
frequency of 500 MHz for proton and 125 MHz for carbon-13.

o Data Acquisition:

o For *H NMR, the spectral width is set to encompass all expected proton signals. A
sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

o For 3C NMR, a proton-decoupled spectrum is acquired to simplify the signals to singlets
for each unique carbon atom.

o Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, and the
resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the
residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

Mass Spectrometry (MS)

o Sample Introduction: The sample is introduced into the mass spectrometer, typically via
direct infusion for high-resolution mass spectrometry (HRMS) or after separation by gas
chromatography (GC-MS) for electron ionization (El) mass spectrometry.

e |onization:

o For ESI-HRMS, the sample is ionized using electrospray ionization in positive ion mode to
generate the [M+H]* ion.

o For standard MS, electron ionization is used, which results in the molecular ion [M]* and
various fragment ions.

o Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass
analyzer (e.g., time-of-flight, quadrupole).

o Detection: The detector records the abundance of each ion at a specific m/z value,
generating the mass spectrum.

Infrared (IR) Spectroscopy
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o Sample Preparation: A thin film of the neat liquid sample is placed between two salt plates
(e.g., NaCl or KBr), or a drop is placed on the crystal of an Attenuated Total Reflectance
(ATR) accessory.

e Instrumentation: An FTIR (Fourier Transform Infrared) spectrometer is used to acquire the
spectrum.

o Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal)
is recorded. The sample is then scanned, and the background is automatically subtracted.
The spectrum is typically recorded over the range of 4000 to 400 cm~1.

o Data Processing: The resulting interferogram is Fourier transformed to produce the infrared
spectrum, which is plotted as transmittance or absorbance versus wavenumber.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like Ethyl 2-cyclobutylideneacetate.

Sample Preparation

Synthesis & Purification of
Ethyl 2-cyclobutylideneacetate

SpectroscopiL Analysis

NMR Spectroscopy Mass Spectrometry
(*H & 3C) (MS & HRMS)

Data Inteipretation

Structural Elucidation &
Data Compilation

IR Spectroscopy
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science
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